![molecular formula C7H13ClN2O B13613614 2-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13613614.png)
2-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the azabicyclo[3.2.1]octane family, which is known for its unique structural properties and significant potential in various fields, including drug discovery and synthetic chemistry .
Vorbereitungsmethoden
The synthesis of 2-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride typically involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) to separate isomers and subsequent chemical transformations to achieve the desired compound .
Analyse Chemischer Reaktionen
2-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride has a wide range of applications in scientific research:
Biology: This compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is utilized in the production of fine chemicals and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 2-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique bicyclic structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride can be compared with other similar compounds, such as:
6-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride: This compound has a similar structure but differs in the position of the methyl group.
6-Methyl-3,6-diazabicyclo[3.2.1]octan-7-one hydrochloride: Another similar compound with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H13ClN2O |
|---|---|
Molekulargewicht |
176.64 g/mol |
IUPAC-Name |
2-methyl-2,6-diazabicyclo[3.2.1]octan-7-one;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c1-9-3-2-5-4-6(9)7(10)8-5;/h5-6H,2-4H2,1H3,(H,8,10);1H |
InChI-Schlüssel |
ROWPANIVKUUDBP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2CC1C(=O)N2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


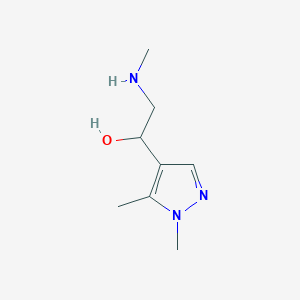
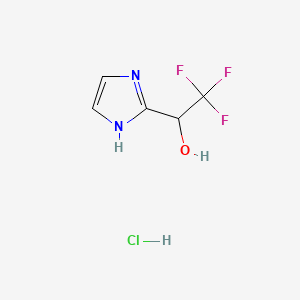

![2-Amino-2-[4-(prop-2-en-1-yloxy)phenyl]ethan-1-ol](/img/structure/B13613553.png)

![8,8-Dimethyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13613564.png)
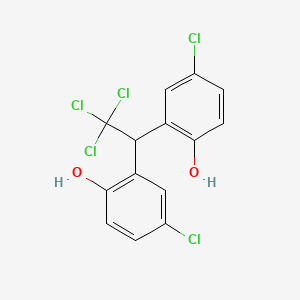
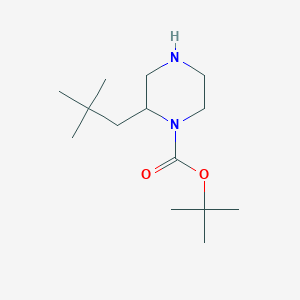

![6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B13613574.png)

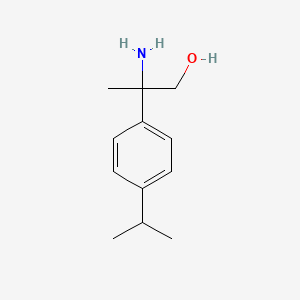
![(2s)-2-Amino-2-[2-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B13613591.png)

